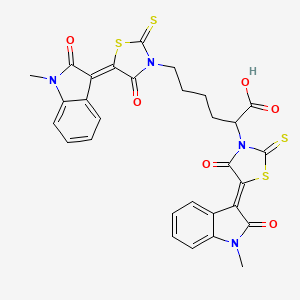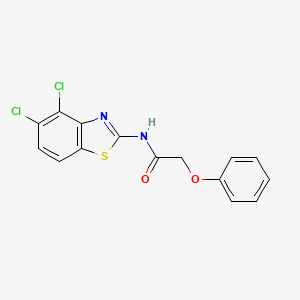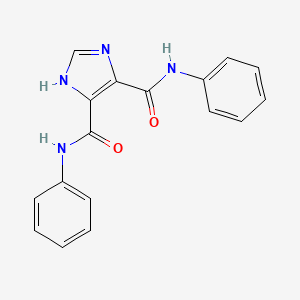
2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C30H24N4O6S4 and its molecular weight is 664.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Capacity Assay Applications
Compounds related to the query have been studied for their antioxidant properties, employing assays like the ABTS/PP decolorization assay. This assay is used to evaluate the antioxidant capacity of substances, including those of phenolic nature, which can form coupling adducts with radicals such as ABTS•+. The review by Ilyasov et al. (2020) provides a detailed analysis of the reaction pathways in the ABTS-based assays, highlighting the specificity of certain antioxidants to undergo coupling reactions, potentially leading to oxidative degradation into various adducts. This indicates the utility of such assays in exploring the antioxidant potential of complex organic compounds, which could include the study of 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid or its derivatives (Ilyasov et al., 2020).
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of complex molecules is fundamental in scientific research. Gu et al. (2009) discuss the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound utilized in creating metal passivators and light-sensitive materials. This highlights the importance of developing efficient synthetic routes for complex organic compounds, a principle that can be applied to synthesizing and studying this compound (Gu et al., 2009).
Antitumor Activity
Research on imidazole derivatives, as reviewed by Iradyan et al. (2009), showcases the antitumor activity of compounds within this chemical class. This illustrates the broader application of structural analogs in medicinal chemistry for discovering new antitumor drugs. The methodologies and findings in these studies could guide research into the antitumor potential of the compound or its structural analogs (Iradyan et al., 2009).
Antituberculosis Study
The antituberculosis activity of organotin complexes has been scrutinized, as detailed by Iqbal et al. (2015). This review emphasizes the significance of ligand environment and structure on the biological activity of organotin complexes, providing a framework for studying the biological activities of structurally complex compounds, including potential antituberculosis applications (Iqbal et al., 2015).
Propriétés
IUPAC Name |
2,6-bis[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O6S4/c1-31-17-11-5-3-9-15(17)20(24(31)35)22-26(37)33(29(41)43-22)14-8-7-13-19(28(39)40)34-27(38)23(44-30(34)42)21-16-10-4-6-12-18(16)32(2)25(21)36/h3-6,9-12,19H,7-8,13-14H2,1-2H3,(H,39,40)/b22-20-,23-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFCJLDRELSS-YEUCEMRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)C(=C5C6=CC=CC=C6N(C5=O)C)SC4=S)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)C)/SC4=S)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2539458.png)
![2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide](/img/structure/B2539459.png)

![[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2539462.png)

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2539466.png)
![(2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene](/img/structure/B2539467.png)

![12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2539473.png)
![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)

